![molecular formula C15H11F3N2O5S B3042387 N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide CAS No. 60516-03-2](/img/structure/B3042387.png)
N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide
Overview
Description
“N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide” is a complex organic compound. It likely contains a trifluoromethyl group (-CF3), a nitro group (-NO2), and an acetamide group (CH3CONH2) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of “N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide” is likely complex due to the presence of multiple functional groups. For instance, “Aniline, 2-nitro-4-trifluoromethyl-” has a molecular weight of 206.1220 .
Scientific Research Applications
Synthesis and Structure: 4-Acetamido-2’-nitro-4’-(trifluoromethyl)diphenyl sulphone features a unique chemical structure, including the trifluoromethyl (CF~3~) group. Its synthesis involves specific reactions, such as the reaction of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium with 4-methylbenzoate .
Pharmacological Activities: This compound exhibits diverse pharmacological activities due to its fluorine content. Researchers investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent. Understanding its interactions with biological targets is crucial for drug design.
Biomedical Imaging
Fluorine-containing compounds are essential in imaging techniques:
Positron Emission Tomography (PET): Researchers investigate its potential as a PET tracer, aiding in non-invasive imaging of biological processes.
properties
IUPAC Name |
N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O5S/c1-9(21)19-11-3-5-12(6-4-11)26(24,25)14-7-2-10(15(16,17)18)8-13(14)20(22)23/h2-8H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDCQAJTDQOMLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-2'-nitro-4'-(trifluoromethyl)diphenyl sulphone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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